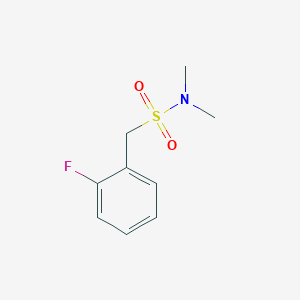

1-(2-氟苯基)-N,N-二甲基甲磺酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide often involves methods that enable the introduction of fluorine atoms or fluorine-containing groups into organic molecules, enhancing their reactivity and stability. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been described as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, capable of performing fluorinations of alcohols, aldehydes, and ketones with high yield, indicating the potential synthetic pathways that could be applied for compounds like 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide (Umemoto et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, particularly those with fluorine substitutions, can significantly influence their physical and chemical properties. Studies on polymorphism of aromatic sulfonamides with fluorine groups reveal that fluorine's presence affects polymorphism, which in turn can influence the compound's solubility and stability (Terada et al., 2012).

Chemical Reactions and Properties

Compounds like 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide are subject to various chemical reactions, including conjugate additions and electrophilic substitutions, given the presence of fluorine atoms and sulfonamide groups. The fluoromethyl group's introduction into selected nucleophiles, as seen with fluoromethyl-2,4,6-trinitrophenylsulfonate, showcases the reactivity of fluorine-containing sulfonamides and their potential for forming new chemical bonds (Reichel et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in various solvents, and stability under different conditions, are crucial for understanding their behavior in chemical reactions and potential applications. The inclusion of fluorine atoms often increases the compounds' lipophilicity and stability, making them suitable for various organic synthesis applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in specific chemical reactions, are pivotal in determining the compound's utility in synthetic chemistry. For instance, the synthesis and application of N-fluoro amines and their analogues as fluorinating reagents in organic synthesis highlight the versatility and reactivity of fluorine-containing compounds in facilitating the introduction of fluorine atoms into target molecules (Furin & Fainzil’berg, 2000).

科学研究应用

氟化能力和稳定性

- 药物发现中的氟化化合物:类似于1-(2-氟苯基)-N,N-二甲基甲磺酰胺的各种氟化化合物的合成和应用因其在药物发现中的独特性质而被探索。由于氟的独特效应,如增强稳定性、亲脂性和药物的结合亲和力,将氟原子引入分子中是一项关键策略。一项研究重点介绍了苯硫三氟化物作为稳定且通用的氟化剂的用途,为使用 DAST 等传统试剂合成具有潜在药物化学应用的氟化化合物提供了一种更安全、更方便的替代方案 (Umemoto 等人,2010 年)。

材料科学应用

- 燃料电池技术:氟化磺化聚(芳醚)共聚物已被开发用于燃料电池中的质子交换膜(PEM)。与市售 Nafion 膜相比,这些材料表现出优异的热、机械和电化学稳定性,并具有更高的电导率。氟和磺酸盐基团的引入增强了膜的离子交换容量和稳定性,使其成为能源应用的有希望的候选材料 (金、朴和李,2020 年)。

药物化学

- 脑血管扩张和抗惊厥活性:具有与 1-(2-氟苯基)-N,N-二甲基甲磺酰胺结构相似性的化合物已被研究其在脑血管扩张和抗惊厥活性方面的潜力。具体来说,5-[(4-氟苯基)磺酰基]噻吩-2-磺酰胺等衍生物已显示出增加脑血流量和在临床前模型中表现出抗惊厥特性的希望,表明在神经系统疾病中具有潜在的治疗应用 (巴尼什等人,1981 年)。

属性

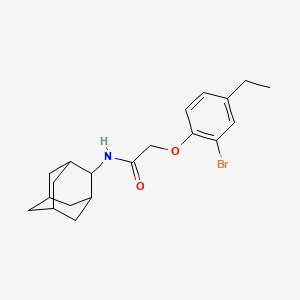

IUPAC Name |

1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTABHCRUOYHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4618701.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)

![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)

![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)

![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)

![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)

![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)